molecular formula C13H23NO3 B15322950 tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate CAS No. 2792186-52-6

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate

Cat. No.: B15322950
CAS No.: 2792186-52-6
M. Wt: 241.33 g/mol
InChI Key: IWPQWOZNDJICPR-UHFFFAOYSA-N
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Description

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate is an organic compound with the molecular formula C13H23NO3 It is known for its unique structure, which includes a tert-butyl group, a formyl group, and a dimethylcyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable formylating agent in the presence of a catalyst. One common method is the reaction of tert-butyl carbamate with formyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the formyl and dimethylcyclopentyl groups, making it less reactive.

    tert-ButylN-(1-formylcyclopropyl)carbamate: Contains a cyclopropyl group instead of a dimethylcyclopentyl group, leading to different steric and electronic properties.

Uniqueness

tert-butylN-(1-formyl-3,3-dimethylcyclopentyl)carbamate is unique due to its combination of a formyl group, a tert-butyl group, and a dimethylcyclopentyl moiety

Properties

CAS No.

2792186-52-6

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-(1-formyl-3,3-dimethylcyclopentyl)carbamate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-13(9-15)7-6-12(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,16)

InChI Key

IWPQWOZNDJICPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C=O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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